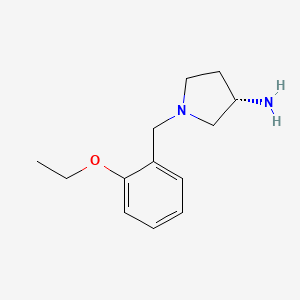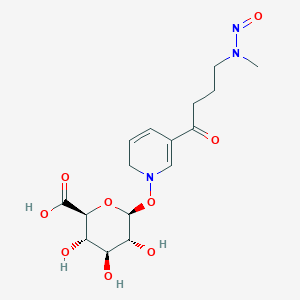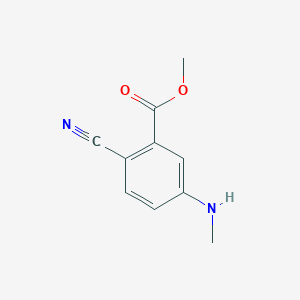![molecular formula C16H14O3 B15205313 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde CAS No. 893737-21-8](/img/structure/B15205313.png)
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde typically involves the formation of the dioxolane ring through the acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst. The biphenyl structure is then introduced through a series of coupling reactions.
Acetalization: The aldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form the dioxolane ring.
Coupling Reactions: The biphenyl structure can be introduced using Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylic acid
Reduction: 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
科学研究应用
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups and the specific reactions it undergoes. The aldehyde group can participate in nucleophilic addition reactions, while the biphenyl structure can engage in aromatic substitution reactions. The dioxolane ring provides stability and can act as a protecting group for the aldehyde.
相似化合物的比较
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 3-(1,3-Dioxolan-2-yl)-1-propanol
- 2-(1,3-Dioxolan-2-yl)cyclododecanone
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of a biphenyl structure with a dioxolane ring and an aldehyde group. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
893737-21-8 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-11,16H,7-8H2 |
InChI 键 |
VYCLAWHJUHLSHU-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


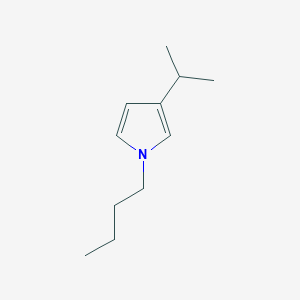

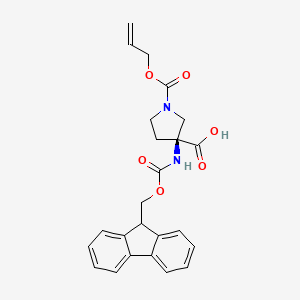
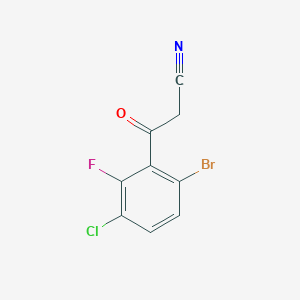
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
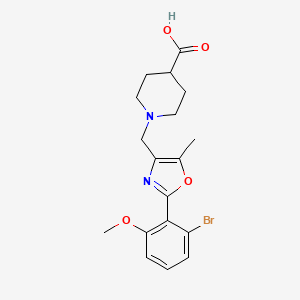
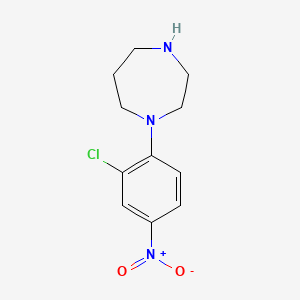
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
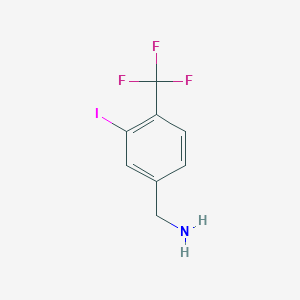

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
